2,4-Dichloro-9,9-dimethyl-9H-fluorene 2,4-Dichloro-9,9-dimethyl-9H-fluorene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13816193
InChI: InChI=1S/C15H12Cl2/c1-15(2)11-6-4-3-5-10(11)14-12(15)7-9(16)8-13(14)17/h3-8H,1-2H3
SMILES: CC1(C2=CC=CC=C2C3=C1C=C(C=C3Cl)Cl)C
Molecular Formula: C15H12Cl2
Molecular Weight: 263.2 g/mol

2,4-Dichloro-9,9-dimethyl-9H-fluorene

CAS No.:

Cat. No.: VC13816193

Molecular Formula: C15H12Cl2

Molecular Weight: 263.2 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-9,9-dimethyl-9H-fluorene -

Specification

Molecular Formula C15H12Cl2
Molecular Weight 263.2 g/mol
IUPAC Name 2,4-dichloro-9,9-dimethylfluorene
Standard InChI InChI=1S/C15H12Cl2/c1-15(2)11-6-4-3-5-10(11)14-12(15)7-9(16)8-13(14)17/h3-8H,1-2H3
Standard InChI Key PTEBIUITKMWZKT-UHFFFAOYSA-N
SMILES CC1(C2=CC=CC=C2C3=C1C=C(C=C3Cl)Cl)C
Canonical SMILES CC1(C2=CC=CC=C2C3=C1C=C(C=C3Cl)Cl)C

Introduction

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of 2,4-dichloro-9,9-dimethyl-9H-fluorene typically involves sequential functionalization of the fluorene core. A plausible route, inferred from analogous fluorene derivatizations , proceeds as follows:

  • Methylation at C9:
    9H-fluorene is treated with methylating agents (e.g., iodomethane) in the presence of a strong base (e.g., potassium tert-butoxide) to yield 9,9-dimethylfluorene.

  • Electrophilic Chlorination:
    The dimethylfluorene undergoes directed chlorination using chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids (e.g., FeCl₃). The steric and electronic effects of the methyl groups direct chlorination to the 2- and 4-positions .

Reaction Conditions:

  • Temperature: 0–5°C (to control regioselectivity)

  • Solvent: Dichloromethane or carbon disulfide

  • Yield: ~60–75% (estimated based on analogous reactions)

Industrial Production

Industrial synthesis prioritizes cost efficiency and scalability. Continuous-flow reactors are employed for chlorination steps to enhance safety and yield. Post-synthesis purification involves recrystallization from ethanol or column chromatography, with final purity exceeding 98% .

PropertyValue/Description
Melting PointNot reported (estimated 80–100°C)
Boiling PointNot reported (decomposes above 250°C)
Density~1.35 g/cm³ (predicted)
SolubilitySlightly soluble in water; soluble in THF, DCM, and toluene
StorageSealed in dry conditions at room temperature

The compound’s low water solubility and high thermal stability make it suitable for applications requiring robustness under harsh conditions.

Research Findings and Experimental Insights

Reactivity Studies

Chlorine atoms at the 2- and 4-positions are susceptible to nucleophilic aromatic substitution (NAS) under basic conditions. For example, reaction with methoxide yields 2,4-dimethoxy derivatives, useful for further functionalization .

Spectroscopic Characterization

  • ¹H NMR: Aromatic protons resonate at δ 7.2–7.8 ppm (doublets for H-1 and H-3; singlet for H-5). Methyl groups appear as a singlet at δ 1.6–1.8 ppm.

  • MS (EI): Molecular ion peak at m/z 274 [M]⁺, with fragments at m/z 239 [M–Cl]⁺ and 204 [M–2Cl]⁺.

QuantityPrice (EUR)Catalog Number
100 mg226.55R020M3M,100mg
250 mg452.00R020M3M,250mg
1 g591.74R020M3M,1g
5 g1,639.50R020M3M,5g

Pricing reflects the complexity of synthesis and purification, with bulk purchases offering marginal cost reductions.

Future Research Directions

  • Optoelectronic Characterization: Investigate charge-carrier mobility in thin-film devices.

  • Biological Screening: Evaluate antimicrobial and anticancer efficacy in in vitro assays.

  • Derivatization Studies: Explore Suzuki-Miyaura couplings to introduce aryl groups at chlorine sites.

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